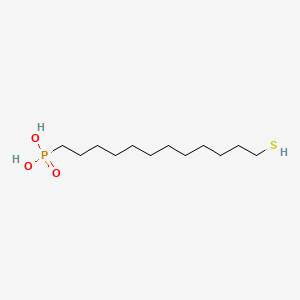

12-Mercaptododecylphosphonic acid

説明

特性

IUPAC Name |

12-sulfanyldodecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3PS/c13-16(14,15)11-9-7-5-3-1-2-4-6-8-10-12-17/h17H,1-12H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIUMTORLYKRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCS)CCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669817 | |

| Record name | (12-Sulfanyldodecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159239-33-5 | |

| Record name | (12-Sulfanyldodecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159239-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

12-Mercaptododecylphosphonic acid chemical properties

An In-depth Technical Guide to 12-Mercaptododecylphosphonic Acid: Properties, Protocols, and Applications

Abstract

This compound (MDPA) is a bifunctional organic molecule that has garnered significant interest in materials science, nanotechnology, and biomedical research.[1][2] Its unique structure, featuring a long alkyl chain with a terminal thiol (-SH) group and a phosphonic acid (-PO(OH)₂) headgroup, allows it to form stable, self-assembled monolayers (SAMs) on a variety of metal and metal oxide surfaces.[1] The phosphonic acid group provides a robust anchor to surfaces like titania, alumina, and silicon oxide, while the terminal thiol group offers a versatile point for further chemical modification or interaction, such as binding to gold nanoparticles. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of MDPA for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically a white to cream-colored powder or crystalline solid.[3] Its key physicochemical properties are summarized in the table below, compiled from various suppliers and databases.

| Property | Value | Reference(s) |

| IUPAC Name | (12-sulfanyldodecyl)phosphonic acid | [3] |

| Synonyms | P-(12-Mercaptododecyl)phosphonic acid, MDPA | [2] |

| CAS Number | 159239-33-5 | [2][3] |

| Molecular Formula | C₁₂H₂₇O₃PS | [2][3] |

| Molecular Weight | 282.38 g/mol | [2] |

| Appearance | White to cream crystals or powder | [3] |

| Melting Point | 91-97 °C | [3] |

| Solubility | Sparingly soluble in water. | [4] |

| Storage Temperature | 2-8°C | |

| SMILES String | OP(O)(CCCCCCCCCCCCS)=O | [3] |

| InChI Key | PVIUMTORLYKRJT-UHFFFAOYSA-N | [3] |

Spectroscopic Analysis

While specific spectra for MDPA are not provided in the search results, its chemical structure allows for the prediction of characteristic signals in various spectroscopic analyses.

-

¹H NMR: Expected signals would include a triplet corresponding to the methylene protons adjacent to the thiol, a multiplet for the long alkyl chain protons, and a broad singlet for the acidic protons of the phosphonic acid and the thiol proton.

-

¹³C NMR: Resonances would be expected for each of the 12 carbon atoms in the alkyl chain, with distinct chemical shifts for the carbons closest to the sulfur and phosphorus atoms.

-

³¹P NMR: A characteristic singlet in the phosphonate region of the spectrum would confirm the presence of the phosphonic acid group.[5]

-

FT-IR: The infrared spectrum would show characteristic absorption bands for O-H stretching of the phosphonic acid (broad, ~2500-3300 cm⁻¹), C-H stretching of the alkyl chain (~2850-2960 cm⁻¹), P=O stretching (~1150-1250 cm⁻¹), and a weak S-H stretching band (~2550 cm⁻¹).[6][7]

-

Mass Spectrometry: The molecular ion peak [M-H]⁻ or [M+H]⁺ would be observed, corresponding to the molecular weight of the compound.

Key Applications in Research and Drug Development

MDPA's bifunctional nature makes it a versatile tool in several advanced applications:

-

Self-Assembled Monolayers (SAMs): MDPA is widely used to form dense, ordered SAMs on various oxide surfaces.[1] The phosphonic acid headgroup forms strong M-O-P bonds (where M is a surface metal atom), creating monolayers with high chemical and mechanical stability.[1] These SAMs can alter surface properties such as wettability, adhesion, and biocompatibility.

-

Nanoparticle Functionalization: The thiol terminus of MDPA is ideal for anchoring gold nanoparticles to a phosphonate-coated surface. This allows for the creation of hybrid nanomaterials with applications in nanoelectronics, biosensing, and catalysis.

-

Biocompatible Coatings: SAMs of MDPA can be used to create biocompatible coatings on medical implants (e.g., titanium or stainless steel) to improve tissue integration and prevent adverse reactions. Further functionalization of the thiol group can allow for the attachment of biomolecules.

-

Drug Delivery: Nanoparticles functionalized with MDPA can serve as platforms for drug delivery. The phosphonate provides stability, while the thiol can be used to attach targeting ligands or drug molecules, enabling the development of targeted therapeutic agents.

-

Heavy Metal Extraction: MDPA-coated titania particles have shown potential for the extraction of heavy metals from aqueous solutions, indicating applications in environmental remediation.

Experimental Protocols

Detailed, reproducible protocols are essential for the successful application of MDPA. The following sections provide methodologies for its synthesis and common applications.

General Synthesis of ω-Mercaptoalkylphosphonic Acids

The synthesis of MDPA typically involves a multi-step process starting from an ω-bromoalkylphosphonate ester, followed by conversion of the bromide to a thiol and subsequent hydrolysis of the phosphonate ester.

Protocol:

-

Thiol Acetate Formation: Diethyl (12-bromododecyl)phosphonate is reacted with potassium thioacetate in a suitable solvent like ethanol or DMF. The reaction mixture is heated under reflux for several hours to facilitate the nucleophilic substitution of the bromide with the thioacetate.

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., dichloromethane) and washed with water and brine to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography.

-

Hydrolysis: The resulting diethyl (12-acetylthiododecyl)phosphonate is then hydrolyzed to yield the final product. This is typically achieved by refluxing with a strong acid, such as concentrated hydrochloric acid, for several hours.[8] This step cleaves both the thioacetate and the phosphonate ester groups.

-

Final Isolation: Upon cooling, the product may precipitate out of the acidic solution. The solid is collected by filtration, washed with cold water to remove residual acid, and dried under vacuum to yield this compound.

References

- 1. This compound | 159239-33-5 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. N-DODECYLPHOSPHONIC ACID | 5137-70-2 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 12-Mercaptododecylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing 12-mercaptododecylphosphonic acid (MDPA), a crucial reagent in the formation of self-assembled monolayers (SAMs) with applications ranging from nanoelectronics to biocompatible coatings. This document details the multi-step synthetic pathway, including experimental protocols and quantitative data to facilitate its replication and optimization in a laboratory setting.

Introduction

This compound is a bifunctional organic molecule featuring a terminal thiol (-SH) group and a phosphonic acid (-PO(OH)₂) headgroup, connected by a twelve-carbon alkyl chain. This unique structure allows for the formation of robust, highly ordered SAMs on a variety of metal oxide surfaces. The phosphonic acid group provides a strong anchoring point to substrates like titania, alumina, and silica, while the terminal thiol group can be used for further functionalization, such as the immobilization of nanoparticles or biomolecules.

Core Synthetic Pathway

The most common and efficient synthesis of this compound is a multi-step process that begins with a readily available long-chain diol. The overall synthetic scheme involves the sequential transformation of the functional groups at each end of the dodecyl chain.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with key quantitative data to guide the process.

Step 1: Monobromination of 1,12-Dodecanediol

The synthesis begins with the selective monobromination of 1,12-dodecanediol. This is a critical step to ensure that subsequent reactions occur at only one end of the alkyl chain.

Reaction:

Caption: Monobromination of 1,12-Dodecanediol.

Experimental Protocol:

-

To a solution of 1,12-dodecanediol (e.g., 20 mmol) in a suitable solvent like toluene, add an excess of hydrobromic acid (48% aqueous solution).

-

The reaction mixture is then refluxed for several hours (typically 5 hours).

-

After cooling, the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude 12-bromo-1-dodecanol.

-

Purification can be achieved by column chromatography.

| Parameter | Value |

| Reactants | 1,12-Dodecanediol, Hydrobromic Acid (48%) |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 5 hours |

| Typical Yield | Variable, dependent on reaction scale and purification |

Step 2: Michaelis-Arbuzov Reaction to Form Diethyl (12-hydroxydodecyl)phosphonate

The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond. In this step, the bromide from 12-bromo-1-dodecanol is displaced by a phosphite ester.

Reaction:

Caption: Michaelis-Arbuzov reaction for C-P bond formation.

Experimental Protocol:

-

12-bromo-1-dodecanol is reacted with an excess of triethyl phosphite.

-

The reaction is typically performed neat (without solvent) and heated to a high temperature (e.g., 150-160 °C) for several hours.

-

The progress of the reaction can be monitored by the distillation of the bromoethane byproduct.

-

After the reaction is complete, the excess triethyl phosphite is removed by vacuum distillation to yield the crude diethyl (12-hydroxydodecyl)phosphonate.

| Parameter | Value |

| Reactants | 12-Bromo-1-dodecanol, Triethyl phosphite |

| Temperature | 150-160 °C |

| Reaction Time | Several hours |

| Typical Yield | High |

Step 3: Bromination of the Terminal Alcohol

The terminal hydroxyl group of the phosphonate ester is then converted to a bromide to facilitate the subsequent introduction of the thiol group.

Reaction:

Caption: Conversion of the terminal alcohol to a bromide.

Experimental Protocol:

-

Diethyl (12-hydroxydodecyl)phosphonate is dissolved in an appropriate solvent.

-

A brominating agent such as phosphorus tribromide (PBr₃) or a concentrated solution of hydrobromic acid is added.

-

The reaction is stirred, often at room temperature or with gentle heating, until the conversion is complete.

-

The product is isolated by extraction and purified.

| Parameter | Value |

| Reactants | Diethyl (12-hydroxydodecyl)phosphonate, Brominating agent (e.g., PBr₃) |

| Temperature | Room temperature to moderate heating |

| Reaction Time | Variable |

| Typical Yield | Good to high |

Step 4: Thioacetylation

The bromide is then displaced by a thioacetate group. The thioacetate serves as a protected form of the thiol, which can be easily deprotected in the final step.

Reaction:

Caption: Introduction of the protected thiol group.

Experimental Protocol:

-

Diethyl (12-bromododecyl)phosphonate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Potassium thioacetate is added, and the mixture is stirred, typically at room temperature, for several hours.

-

The reaction is monitored for the disappearance of the starting bromide.

-

The product is isolated by extraction and purified to yield S-(12-(diethoxyphosphoryl)dodecyl) ethanethioate.

| Parameter | Value |

| Reactants | Diethyl (12-bromododecyl)phosphonate, Potassium thioacetate |

| Solvent | DMF or Acetone |

| Temperature | Room temperature |

| Reaction Time | Several hours |

| Typical Yield | High |

Step 5: Hydrolysis to this compound

The final step involves the simultaneous hydrolysis of both the phosphonate ester and the thioacetate to yield the desired this compound.

Reaction:

Caption: Final deprotection to yield MDPA.

Experimental Protocol:

-

The thioacetate-protected phosphonate ester is refluxed in a strong acid, such as concentrated hydrochloric acid, for an extended period.

-

Alternatively, a two-step basic hydrolysis can be employed, first using a base like sodium hydroxide to cleave the thioacetate, followed by acidification and then hydrolysis of the phosphonate ester.

-

After the reaction is complete, the product is isolated, often by precipitation or crystallization, and then thoroughly dried.

| Parameter | Value |

| Reactant | S-(12-(diethoxyphosphoryl)dodecyl) ethanethioate |

| Reagents | Concentrated HCl or NaOH followed by acid |

| Temperature | Reflux |

| Reaction Time | Several hours to overnight |

| Typical Yield | Good |

Conclusion

The synthesis of this compound is a well-established, albeit multi-step, process. Careful execution of each step, particularly the initial monobromination and the subsequent Michaelis-Arbuzov reaction, is crucial for achieving a good overall yield. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize this versatile molecule for a wide array of applications in materials science and drug development.

A Technical Guide to 12-Mercaptododecylphosphonic Acid (CAS 159239-33-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Mercaptododecylphosphonic acid (MDPA), CAS number 159239-33-5, is a bifunctional organic molecule that has garnered significant interest in the fields of materials science and nanotechnology. Its unique structure, featuring a terminal thiol (-SH) group and a phosphonic acid (-PO(OH)₂) headgroup connected by a dodecyl spacer, allows for the formation of robust self-assembled monolayers (SAMs) on a variety of substrates. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of MDPA, with a focus on detailed experimental protocols for the formation of SAMs on metal oxide and noble metal surfaces. The binding mechanisms are illustrated, and key data are presented in a clear, tabular format to facilitate its use in research and development.

Physicochemical Properties

This compound is a white to off-white powder at room temperature. Its key physical and chemical properties are summarized in the table below. This data is essential for handling, storage, and application of the compound.

| Property | Value | Reference |

| CAS Number | 159239-33-5 | [1][2] |

| Molecular Formula | C₁₂H₂₇O₃PS | [1][2] |

| Molecular Weight | 282.38 g/mol | [1][2] |

| Appearance | Powder/Solid | |

| Melting Point | 92-96 °C | |

| Purity | ≥95% | [1] |

| Storage Temperature | 2-8 °C | |

| Solubility | Soluble in alcohols and other organic solvents | General knowledge |

| InChI Key | PVIUMTORLYKRJT-UHFFFAOYSA-N | |

| SMILES | O=P(O)(CCCCCCCCCCCCS)O |

Synthesis of this compound

A potential synthetic pathway can be envisioned as follows:

-

Phosphonylation of a Dihaloalkane: The synthesis could commence with a 1,12-dihalo-dodecane, for instance, 1,12-dibromododecane. This would undergo a Michaelis-Arbuzov reaction with a trialkyl phosphite, such as triethyl phosphite, to introduce the phosphonate ester at one end of the alkyl chain.[3]

-

Conversion to Thiol: The remaining terminal halide on the phosphonate ester intermediate would then be converted to a thiol. This can be achieved through reaction with a sulfur nucleophile like sodium hydrosulfide or thiourea followed by hydrolysis.

-

Hydrolysis of the Phosphonate Ester: The final step would be the hydrolysis of the diethyl phosphonate ester to the phosphonic acid. This is typically accomplished by refluxing with concentrated hydrochloric acid.[4]

It is crucial for researchers intending to synthesize this compound to perform thorough literature searches for analogous reactions to optimize reaction conditions and purification procedures.

Applications in Self-Assembled Monolayers (SAMs)

The primary application of this compound is in the formation of self-assembled monolayers on various surfaces.[1][2] The bifunctional nature of the molecule allows for selective anchoring to different types of materials.

SAMs on Metal Oxide Surfaces

The phosphonic acid headgroup exhibits a strong affinity for metal oxide surfaces such as titanium dioxide (TiO₂), silicon dioxide (SiO₂), and indium tin oxide (ITO).[1] This interaction leads to the formation of a dense, ordered monolayer that can modify the surface properties, for example, to improve biocompatibility, reduce friction, or act as a tie-layer for subsequent depositions.

The phosphonic acid group can bind to the hydroxylated surface of a metal oxide through one, two, or three of its oxygen atoms, leading to monodentate, bidentate, or tridentate binding modes, respectively. The exact binding mode depends on factors such as the substrate, the packing density of the monolayer, and the presence of water.

Caption: Possible binding modes of this compound to a metal oxide surface.

SAMs on Noble Metal Surfaces

The terminal thiol group provides a strong anchoring point to noble metal surfaces, most notably gold (Au). This allows for the functionalization of gold nanoparticles, electrodes, and other gold-coated surfaces.

The thiol group forms a strong, covalent-like bond with the gold surface. This interaction is the basis for the formation of highly ordered SAMs of alkanethiols on gold.

Caption: Binding of the thiol group of this compound to a gold surface.

Experimental Protocols

The following protocols are synthesized from methodologies described in the literature for the formation of SAMs using this compound and analogous compounds. Researchers should optimize these protocols for their specific substrates and applications.

General Workflow for SAM Formation and Characterization

Caption: A typical experimental workflow for the formation and characterization of a SAM.

Protocol for SAM Formation on Titanium Dioxide (TiO₂) Surfaces

This protocol is adapted from general procedures for forming phosphonic acid SAMs on metal oxide surfaces.

Materials:

-

Titanium dioxide substrate (e.g., TiO₂-coated silicon wafer)

-

This compound (MDPA)

-

Anhydrous ethanol or isopropanol

-

Deionized water

-

Nitrogen gas (high purity)

Procedure:

-

Substrate Cleaning:

-

Sonnicate the TiO₂ substrate in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrate under a stream of high-purity nitrogen gas.

-

Activate the surface by treatment with UV-ozone or an oxygen plasma for 10-15 minutes to generate hydroxyl groups.

-

-

SAM Formation:

-

Prepare a 1 mM solution of MDPA in anhydrous ethanol or isopropanol.

-

Immerse the cleaned and activated TiO₂ substrate in the MDPA solution.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent contamination.

-

-

Rinsing and Drying:

-

Remove the substrate from the solution and rinse thoroughly with fresh solvent (ethanol or isopropanol) to remove any physisorbed molecules.

-

Dry the substrate under a stream of nitrogen gas.

-

Protocol for Functionalizing Gold Nanoparticles

This protocol provides a general method for the surface modification of gold nanoparticles with this compound.

Materials:

-

Colloidal gold nanoparticle solution

-

This compound (MDPA)

-

Ethanol

-

Centrifuge

Procedure:

-

Preparation of MDPA Solution:

-

Prepare a 1 mM solution of MDPA in ethanol.

-

-

Functionalization:

-

Add the MDPA solution to the colloidal gold nanoparticle solution. The final concentration of MDPA should be in excess to ensure complete surface coverage.

-

Gently agitate the mixture and allow it to react for at least 12 hours at room temperature.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized gold nanoparticles. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Remove the supernatant containing excess MDPA and resuspend the nanoparticles in fresh ethanol.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of unbound MDPA.

-

Finally, resuspend the purified, functionalized nanoparticles in the desired solvent for storage or further use.

-

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a versatile molecule for the surface modification of both metal oxides and noble metals. Its ability to form robust and well-ordered self-assembled monolayers makes it a valuable tool for researchers in nanotechnology, materials science, and drug development. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of research and development endeavors. Further optimization of the described procedures may be necessary to meet the specific requirements of individual applications.

References

An In-Depth Technical Guide to 12-Mercaptododecylphosphonic Acid

Introduction

12-Mercaptododecylphosphonic acid (MDPA) is a bifunctional organic molecule crucial in the field of materials science and surface chemistry.[1] Its unique structure, featuring a phosphonic acid head group and a terminal thiol (-SH) group, allows it to form highly ordered, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces.[1] This technical guide provides a comprehensive overview of MDPA, its physicochemical properties, and detailed protocols for its application in forming SAMs, tailored for researchers and professionals in drug development and materials science.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, solution preparation, and safety considerations.

| Property | Value |

| Molecular Weight | 282.38 g/mol |

| Chemical Formula | C₁₂H₂₇O₃PS |

| CAS Number | 159239-33-5 |

| Appearance | White to off-white powder |

| Melting Point | 92-96 °C |

| Storage Temperature | 2-8°C |

| Synonyms | P-(12-Mercaptododecyl)phosphonic acid |

Core Application: Self-Assembled Monolayers (SAMs)

The primary application of MDPA is in the formation of SAMs, which are molecular assemblies that spontaneously form on surfaces. The phosphonic acid group serves as a robust anchor to metal oxide surfaces such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and indium tin oxide (ITO), forming stable metal-oxygen-phosphonate (M-O-P) bonds.[1][2] The long dodecyl chain promotes van der Waals interactions between adjacent molecules, leading to a densely packed and ordered monolayer. The exposed terminal thiol groups can then be used for further functionalization, such as immobilizing proteins, nanoparticles, or other biomolecules.[2]

References

An In-depth Technical Guide to 12-Mercaptododecylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Mercaptododecylphosphonic acid (12-MDPA) is a bifunctional organic molecule that has garnered significant interest in the fields of materials science, nanotechnology, and drug development. Its unique structure, featuring a long hydrocarbon chain with a terminal thiol (-SH) group and a phosphonic acid (-PO(OH)₂) head group, allows it to form robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. This guide provides a comprehensive overview of the core properties, synthesis, and applications of 12-MDPA, with a focus on its role in surface functionalization and the development of advanced materials. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development.

Introduction

This compound is an organophosphorus compound that serves as a versatile molecular linker. The phosphonic acid group exhibits a strong affinity for metal oxide surfaces such as titania (TiO₂), alumina (Al₂O₃), and silica (SiO₂), forming stable metal-oxygen-phosphorus (M-O-P) bonds. Concurrently, the terminal thiol group provides a reactive site for the immobilization of nanoparticles, biomolecules, or other functional moieties. This dual functionality makes 12-MDPA an ideal candidate for creating well-defined and functionalized surfaces with applications ranging from nanoelectronics and biosensors to drug delivery systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental setups.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₇O₃PS | |

| Molecular Weight | 282.38 g/mol | |

| CAS Number | 159239-33-5 | |

| Appearance | White to off-white powder | |

| Melting Point | 92-96 °C | |

| Solubility | Soluble in alcohols and other organic solvents | |

| SMILES | O=P(O)(O)CCCCCCCCCCCCS | |

| InChI | InChI=1S/C12H27O3PS/c13-16(14,15)11-9-7-5-3-1-2-4-6-8-10-12-17/h17H,1-12H2,(H2,13,14,15) |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A common strategy is to first synthesize a halogenated alkylphosphonate, followed by the introduction of the thiol group. The following is a representative experimental protocol.

Synthesis of Diethyl 12-bromododecylphosphonate

This step involves the Michaelis-Arbuzov reaction between 1,12-dibromododecane and a phosphite, such as triethyl phosphite.

-

Materials: 1,12-dibromododecane, triethyl phosphite.

-

Procedure:

-

A mixture of 1,12-dibromododecane (1 equivalent) and triethyl phosphite (1.1 equivalents) is heated at 150-160 °C for several hours under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, the excess triethyl phosphite and the ethyl bromide byproduct are removed by distillation under reduced pressure.

-

The crude product, diethyl 12-bromododecylphosphonate, is then purified by vacuum distillation or column chromatography.

-

Thiolation of Diethyl 12-bromododecylphosphonate

The bromo-terminated phosphonate is converted to the corresponding thiol using a sulfur nucleophile.

-

Materials: Diethyl 12-bromododecylphosphonate, potassium thioacetate (or thiourea followed by hydrolysis).

-

Procedure using Potassium Thioacetate:

-

Diethyl 12-bromododecylphosphonate (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetone.

-

Potassium thioacetate (1.2 equivalents) is added, and the mixture is refluxed for several hours.

-

The reaction is monitored until the starting material is consumed.

-

The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the thioacetate-protected intermediate.

-

Hydrolysis to this compound

The final step involves the hydrolysis of both the thioester and the phosphonate esters to yield the desired product.

-

Materials: The thioacetate-protected intermediate, concentrated hydrochloric acid.

-

Procedure:

-

The crude thioacetate intermediate is refluxed in concentrated hydrochloric acid for several hours.

-

The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Synthesis workflow for this compound.

Formation of Self-Assembled Monolayers (SAMs)

A primary application of 12-MDPA is the formation of SAMs on metal oxide surfaces. These highly ordered molecular layers are typically formed by a solution-phase deposition process.

Experimental Protocol for SAM Formation on TiO₂

-

Substrate Preparation:

-

Titanium dioxide substrates (e.g., TiO₂-coated silicon wafers or TiO₂ nanoparticles) are cleaned to remove organic contaminants.

-

A common cleaning procedure involves sonication in a series of solvents such as acetone, ethanol, and deionized water, followed by drying under a stream of nitrogen.

-

An optional UV-ozone treatment can be used to create a more hydrophilic and reactive surface.

-

-

SAM Deposition:

-

A dilute solution of 12-MDPA (typically 1 mM) is prepared in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

The cleaned TiO₂ substrate is immersed in the 12-MDPA solution.

-

The immersion is typically carried out for a period of 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

After immersion, the substrate is removed from the solution and rinsed thoroughly with the pure solvent to remove any non-covalently bound molecules.

-

The substrate is then dried under a stream of nitrogen.

-

Experimental workflow for the formation of a 12-MDPA SAM.

Characterization of 12-MDPA Self-Assembled Monolayers

The quality and properties of the formed SAMs can be assessed using various surface-sensitive techniques.

| Characterization Technique | Information Obtained | Typical Values for 12-MDPA SAMs |

| Contact Angle Goniometry | Surface wettability and hydrophobicity. | Advancing water contact angles on well-ordered SAMs on TiO₂ are typically in the range of 60-80°. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states. | Presence of P 2p, S 2p, C 1s, and O 1s peaks confirms the presence of the monolayer. The P 2p binding energy is characteristic of the phosphonate-metal oxide bond. The S 2p binding energy confirms the presence of the thiol group. |

| Atomic Force Microscopy (AFM) | Surface topography and roughness. | AFM images can reveal the uniformity and packing of the monolayer. |

| Ellipsometry | Thickness of the monolayer. | The thickness of a 12-MDPA monolayer is expected to be in the range of 1.5-2.0 nm. |

Applications

The unique properties of 12-MDPA have led to its use in a variety of applications:

-

Nanoelectronics: As a linker molecule to anchor nanoparticles or molecules to electrode surfaces in transistors and sensors.

-

Heavy Metal Extraction: The thiol groups on the surface of 12-MDPA-coated particles can chelate heavy metal ions, enabling their removal from contaminated water.

-

Surface Modification of Graphene Oxide: To improve the processability and functionality of graphene oxide for applications in composites and electronic devices.

-

Biomedical Implants: To create biocompatible and functional surfaces on implants that can promote tissue integration or resist bacterial adhesion.

-

Drug Delivery: The thiol groups can be used to attach drugs or targeting ligands to nanoparticle-based drug delivery systems.

Logical relationship of 12-MDPA's functional groups to its applications.

Conclusion

This compound is a valuable and versatile molecule for the functionalization of metal oxide surfaces. Its ability to form robust and well-ordered self-assembled monolayers provides a powerful platform for the development of advanced materials with tailored properties. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers and scientists working in the fields of materials science, nanotechnology, and drug development, enabling them to effectively utilize 12-MDPA in their research endeavors.

An In-depth Technical Guide to the Safety and Handling of 12-Mercaptododecylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 12-Mercaptododecylphosphonic acid (MDPA), a key reagent in the formation of self-assembled monolayers (SAMs) with applications in nanoelectronics, biomaterials, and sensor technology. The information presented is intended for professionals in research and development who are familiar with standard laboratory safety procedures.

Chemical and Physical Properties

This compound is an organophosphorus compound that possesses a terminal thiol (-SH) group and a phosphonic acid (-PO(OH)₂) headgroup, enabling it to form robust, ordered monolayers on a variety of metal oxide surfaces.[1]

| Property | Value | Reference |

| CAS Number | 159239-33-5 | [2] |

| Molecular Formula | C₁₂H₂₇O₃PS | [2] |

| Molecular Weight | 282.38 g/mol | [2] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 92-96 °C | [2] |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol and THF. | [3] |

| Storage Temperature | 2-8°C |

Hazard Identification and Safety Data

MDPA is classified as an irritant. Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

GHS Classification

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |

Source: Sigma-Aldrich Safety Data

Hazard and Precautionary Statements

| Code | Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Sigma-Aldrich Safety Data

Toxicological Data

| Compound | Test | Species | Dose/Route | Result | Reference |

| Phosphonic Acid | LD50 | Rat | Oral | 1560-1580 mg/kg | [4] |

| Dimethyl hydrogen phosphite (DMHP) | LD50 | Rat | Oral | 3040-3283 mg/kg | [5] |

| Phosphonates (general) | LC50 (48h) | Fish | - | 0.1 - 1.1 mM | [3] |

Experimental Protocols and Handling

The primary application of MDPA is the formation of self-assembled monolayers (SAMs) on metal oxide surfaces such as titanium dioxide (TiO₂) and stainless steel.[6][7][8]

General Protocol for SAM Formation on a Metal Oxide Surface

This protocol is a generalized procedure based on methodologies for forming phosphonate SAMs.[8][9][10] Specific parameters may need to be optimized for your particular substrate and application.

Materials:

-

This compound (MDPA)

-

Anhydrous solvent (e.g., ethanol or tetrahydrofuran (THF))

-

Metal oxide substrate (e.g., titanium, stainless steel, silicon with native oxide)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water).

-

For a high degree of cleaning, immerse the substrate in Piranha solution for 10-15 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate PPE.

-

Rinse the substrate extensively with deionized water and dry under a stream of nitrogen.

-

-

Solution Preparation:

-

Prepare a dilute solution of MDPA (e.g., 1 mM) in an anhydrous solvent.

-

-

Monolayer Deposition:

-

Rinsing and Annealing:

-

Remove the substrate from the solution and rinse thoroughly with the clean solvent to remove any physisorbed molecules.

-

Dry the substrate under a stream of nitrogen.

-

For some substrates, a thermal annealing step (e.g., heating in an oven at 140°C for 48 hours) can improve the stability and order of the monolayer.[9]

-

Logical Workflow and Visualization

While this compound is not typically involved in classical biological signaling pathways, it is utilized in creating functional surfaces with biological applications, such as antibacterial coatings.[6][7][11] The following diagrams illustrate the logical workflow for this application.

Caption: Workflow for creating an antibacterial surface using MDPA.

The antibacterial mechanism of MDPA monolayers functionalized with silver involves the disruption of bacterial processes upon contact.

Caption: Logical relationship of MDPA-silver surface and bacterial inhibition.

Safe Handling and Disposal

Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Spill and Leak Procedures:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

- 1. This compound | 159239-33-5 [chemicalbook.com]

- 2. This compound 95 159239-33-5 [sigmaaldrich.com]

- 3. Phosphonate - Wikipedia [en.wikipedia.org]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Organic Phosphonates - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In vitro and in vivo characterization of antibacterial activity and biocompatibility: a study on silver-containing phosphonate monolayers on titanium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphonate monolayers functionalized by silver thiolate species as antibacterial nanocoatings on titanium and stainless steel - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling the Molecular Vibrations: An In-depth Technical Guide to the FT-IR Spectrum Analysis of 12-Mercaptododecylphosphonic Acid

For researchers, scientists, and drug development professionals, understanding the molecular characteristics of 12-Mercaptododecylphosphonic acid (MDPA) is pivotal for its application in forming self-assembled monolayers (SAMs) on various substrates. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful, non-destructive technique to elucidate the vibrational modes of MDPA's functional groups, confirming its structure and probing its interactions with surfaces. This guide provides a comprehensive analysis of the expected FT-IR spectrum of MDPA, detailed experimental protocols, and logical workflows to aid in its characterization.

Predicted FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound is characterized by the vibrational modes of its three primary components: the phosphonic acid headgroup, the dodecyl alkyl chain, and the terminal thiol group. The precise peak positions can be influenced by factors such as sample preparation and the physical state of the analyte (solid or as a self-assembled monolayer). The following table summarizes the expected characteristic absorption bands and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |

| ~2550 - 2600 | S-H (Thiol) | Stretching | Weak | This peak is characteristically weak and may be broad. Its presence is a key indicator of the free thiol group.[1] |

| ~2850 - 3000 | C-H (Alkyl Chain) | Symmetric & Asymmetric Stretching | Strong | Multiple sharp peaks are expected in this region, corresponding to the CH₂ and CH₃ groups of the dodecyl chain.[2] |

| ~1465 | C-H (Alkyl Chain) | Scissoring (Bending) | Medium | Characteristic bending vibration for CH₂ groups.[2] |

| ~900 - 1200 | PO (Phosphonic Acid) | Stretching | Strong | This region is often complex due to various P-O stretching modes. It is sensitive to the protonation state and hydrogen bonding.[3][4] |

| ~970 | PO₃²⁻ (Phosphonate) | Stretching | Strong | Appears when the phosphonic acid is deprotonated.[3][4] |

| ~925 | P-OH (Phosphonic Acid) | Stretching | Medium | Indicative of the protonated phosphonic acid group.[3][4] |

| ~2500 - 3300 | O-H (Phosphonic Acid) | Stretching | Broad, Strong | A very broad absorption is characteristic of the hydrogen-bonded O-H groups in the phosphonic acid moiety.[1][5][6] |

| ~1200 - 900 | P-O(H) | Vibrations | Strong | This range contains bands associated with various P-O(H) vibrations.[7] |

Experimental Protocols for FT-IR Analysis

The quality and nature of the FT-IR spectrum of MDPA are highly dependent on the chosen sample preparation and analysis technique. Below are detailed methodologies for common approaches.

Solid-State Analysis: KBr Pellet Method

This is a conventional technique for obtaining transmission spectra of solid samples.[8]

Methodology:

-

Sample Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of this compound powder.

-

Mixing with KBr: Add 100-200 mg of dry, infrared-grade potassium bromide (KBr) to the ground sample. KBr is transparent in the mid-IR region and serves as a matrix.[8]

-

Homogenization: Thoroughly mix the sample and KBr by continuing to grind the mixture until a fine, homogenous powder is achieved.

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, translucent pellet.

-

Analysis: Carefully place the KBr pellet in the sample holder of the FT-IR spectrometer. A background spectrum of a pure KBr pellet should be collected beforehand to correct for atmospheric and instrumental variations.[8]

Analysis of Self-Assembled Monolayers: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a surface-sensitive technique ideal for analyzing thin films and SAMs with minimal sample preparation.[8][9]

Methodology:

-

Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or germanium) is meticulously cleaned. Record a background spectrum of the clean, empty ATR crystal.[8]

-

SAM Preparation: Prepare the MDPA self-assembled monolayer on the desired substrate according to your specific research protocol.

-

Sample Application: Place the substrate with the MDPA SAM face down onto the ATR crystal. Apply consistent pressure to ensure good contact between the monolayer and the crystal surface.

-

Data Acquisition: Collect the FT-IR spectrum. For monolayers, a higher number of scans (e.g., 200 or more) and a resolution of 4 cm⁻¹ are often used to improve the signal-to-noise ratio.[9]

Visualizing the Process and Structure

To further clarify the experimental workflow and the molecular structure of MDPA, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: General workflow for FT-IR analysis.

References

- 1. instanano.com [instanano.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. piketech.com [piketech.com]

An In-depth Technical Guide on the NMR Spectroscopy of 12-Mercaptododecylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopy data for 12-Mercaptododecylphosphonic acid. Due to the limited availability of complete, publicly accessible experimental spectra for this specific compound, this document presents a comprehensive, predicted dataset based on analogous compounds and established principles of NMR spectroscopy. This guide also includes a detailed, generalized experimental protocol for acquiring such data and visual workflows to aid in experimental design.

Introduction to this compound and its Spectroscopic Characterization

This compound is a bifunctional organic molecule featuring a long C12 alkyl chain, a terminal thiol (-SH) group, and a phosphonic acid (-PO(OH)₂) headgroup. This structure makes it an important compound in materials science, particularly for the formation of self-assembled monolayers (SAMs) on various substrates. NMR spectroscopy is a critical tool for the structural elucidation and purity assessment of this molecule. The key nuclei for NMR analysis are ¹H, ¹³C, and ³¹P.

Predicted NMR Spectroscopy Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on data from similar long-chain alkylphosphonic acids and known substituent effects of the thiol group.

Table 1: Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| P-(CH₂) | 1.60 - 1.80 | m | 2H | |

| P-CH₂-(CH₂) | 1.45 - 1.60 | m | 2H | |

| -(CH₂)₈- | 1.20 - 1.40 | m | 16H | |

| S-CH₂-(CH₂) | 1.55 - 1.65 | m | 2H | |

| S-(CH₂) | 2.51 | t | 2H | 7.3 |

| S-H | 1.34 | t | 1H | 7.8 |

| P-(OH)₂ | 10.0 - 12.0 | br s | 2H |

Table 2: Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| P-C H₂ | 25.0 - 30.0 (d, ¹JPC) |

| P-CH₂-C H₂ | 30.0 - 32.0 (d, ²JPC) |

| -(CH₂)₈- | 28.0 - 30.0 |

| S-CH₂-C H₂ | 28.0 - 29.0 |

| C H₂-SH | 24.0 - 25.0 |

| C H₂-CH₂-SH | 33.0 - 35.0 |

Note: The signals for the carbons close to the phosphorus atom are expected to show splitting due to C-P coupling.

Table 3: Predicted ³¹P NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -PO(OH)₂ | 30.0 - 35.0 | br s |

Experimental Protocols for NMR Spectroscopy

The following provides a generalized, yet detailed, protocol for obtaining high-quality NMR spectra of this compound.

3.1 Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. For phosphonic acids, deuterated methanol (CD₃OD) or a mixture of CDCl₃ and CD₃OD is often effective. The choice of solvent can influence the chemical shifts, particularly of the acidic protons.

-

Concentration: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Filtration: To ensure the best possible spectral resolution by removing any particulate matter, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C in non-aqueous solvents) can be added. For ³¹P NMR, an external standard of 85% H₃PO₄ in a sealed capillary is often used.[1]

3.2 NMR Instrument Parameters

3.2.1 ¹H NMR Spectroscopy

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay may be needed for accurate integration.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

3.2.2 ¹³C NMR Spectroscopy

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096 scans, or more, depending on the concentration.

-

Spectral Width: 0-220 ppm.

3.2.3 ³¹P NMR Spectroscopy

-

Spectrometer Frequency: 162 MHz or higher.

-

Pulse Program: A proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 5-10 seconds. Phosphorous nuclei can have long relaxation times.

-

Number of Scans: 128 to 512 scans.

-

Spectral Width: A range appropriate for phosphonic acids, e.g., -50 to 100 ppm.

-

Referencing: The spectrum should be referenced to an external 85% H₃PO₄ standard at 0 ppm.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the NMR analysis process.

References

In-Depth Technical Guide to the Thermal Stability of 12-Mercaptododecylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 12-Mercaptododecylphosphonic acid (MDPA). MDPA is a bifunctional organic molecule increasingly utilized in surface modification, nanotechnology, and as a linker in drug delivery systems. Understanding its thermal properties is critical for its application in various manufacturing processes and for ensuring the stability of resulting devices and formulations. This document summarizes available data on the thermal behavior of MDPA, provides detailed experimental protocols for its analysis, and discusses the pathways of its thermal decomposition.

Introduction

This compound (MDPA), with the chemical formula HS(CH₂)₁₂P(O)(OH)₂, is a molecule of significant interest due to its dual functionality. The thiol (-SH) group at one end allows for strong anchoring to noble metal surfaces like gold, while the phosphonic acid (-P(O)(OH)₂) group at the other end provides a robust linkage to various metal oxides such as titania, alumina, and zirconia. This unique characteristic makes MDPA an ideal candidate for creating well-defined self-assembled monolayers (SAMs) that can alter surface properties or act as a bridge between inorganic and organic materials.

The thermal stability of MDPA is a crucial parameter that dictates its processing window and the operational limits of devices incorporating it. This guide will delve into the thermal properties of bulk MDPA and its behavior when assembled as a monolayer on a substrate.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of MDPA is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₇O₃PS | N/A |

| Molecular Weight | 282.38 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Melting Point | 92-96 °C | [1] |

| Solubility | Sparingly soluble in water. Soluble in alcohols and other organic solvents. | N/A |

Thermal Stability of Bulk this compound

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for bulk this compound is not extensively available in public literature, the thermal behavior of long-chain alkylphosphonic acids can be inferred from related compounds and general chemical principles.

Expected Thermal Decomposition Profile

The thermal decomposition of MDPA is expected to occur in multiple stages. The initial weight loss would likely correspond to the desorption of any adsorbed water. At higher temperatures, the decomposition of the organic alkyl chain would commence, followed by the breakdown of the phosphonic acid headgroup at significantly higher temperatures. The thiol group may also undergo oxidation or other thermal reactions.

Data from Similar Long-Chain Alkylphosphonic Acids

Studies on other long-chain alkylphosphonic acids, such as octadecylphosphonic acid (ODPA), can provide insights into the expected thermal stability of MDPA. For instance, the thermal stability of the alkyl chain in phosphonic acid SAMs is generally observed to be in the range of 200-350 °C. It is reasonable to assume that the bulk material would exhibit decomposition within a similar, if not slightly higher, temperature range.

Thermal Stability of this compound Self-Assembled Monolayers (SAMs)

The thermal stability of MDPA is most frequently discussed in the context of its application in SAMs on various substrates. The stability of the SAM is dependent on both the integrity of the molecule itself and the strength of its bond to the substrate.

| Substrate | Bonding Group | Reported Thermal Stability of the Bond | Degradation of Alkyl Chain |

| Metal Oxides (e.g., Al₂O₃, TiO₂) | Phosphonic Acid | Up to 800 °C (P-O-Metal bond) | 200-350 °C |

| Noble Metals (e.g., Au) | Thiol | Typically lower than phosphonate-oxide bonds | 200-350 °C |

The data clearly indicates that while the phosphonate anchor to a metal oxide surface is exceptionally stable, the overall thermal stability of the SAM is limited by the degradation of the dodecyl alkyl chain.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of MDPA, standardized thermal analysis techniques should be employed. The following sections provide detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which MDPA undergoes thermal decomposition and to quantify the associated mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of dry MDPA powder into an alumina or platinum crucible.

-

Atmosphere: The analysis can be performed under an inert atmosphere (e.g., Nitrogen, Argon) or an oxidative atmosphere (e.g., Air, Oxygen) to understand the different decomposition mechanisms. A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Experimental Workflow for TGA

Caption: Workflow for Thermogravimetric Analysis of MDPA.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of dry MDPA powder in an aluminum pan. An empty, sealed aluminum pan should be used as a reference.

-

Atmosphere: Typically performed under an inert atmosphere (e.g., Nitrogen) to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., some decompositions) will appear as upward peaks. The peak area can be integrated to determine the enthalpy change.

Experimental Workflow for DSC

Caption: Workflow for Differential Scanning Calorimetry of MDPA.

Potential Thermal Decomposition Pathways

The thermal decomposition of MDPA in an inert atmosphere is likely to proceed through a series of complex reactions. While a definitive pathway has not been published, a logical decomposition sequence can be proposed based on the known chemistry of alkylphosphonic acids and thiols.

Proposed Decomposition Pathway of MDPA

Caption: Proposed thermal decomposition pathway for MDPA.

The initial steps are likely to involve the scission of the C-C and C-S bonds in the alkyl chain and reactions of the thiol group. This would lead to the evolution of volatile hydrocarbons and sulfur-containing compounds. The less volatile phosphonic acid moiety would remain as a residue. At higher temperatures, the phosphonic acid groups can undergo intermolecular dehydration to form pyrophosphonate and polyphosphate structures, which can further react to form a carbonaceous char.

Conclusion

The thermal stability of this compound is a critical consideration for its diverse applications. While the bulk material has a melting point of 92-96 °C, its decomposition temperature is expected to be significantly higher, likely in the range of 200-350 °C, primarily dictated by the stability of the dodecyl chain. When used in self-assembled monolayers, the phosphonate anchor to metal oxide surfaces demonstrates exceptional thermal robustness. The provided experimental protocols offer a standardized approach for researchers to determine the precise thermal properties of their MDPA samples. Further research, particularly utilizing techniques like TGA coupled with mass spectrometry or Fourier-transform infrared spectroscopy, would be invaluable for elucidating the exact decomposition products and refining the proposed degradation pathway.

References

Methodological & Application

Surface Functionalization with 12-Mercaptododecylphosphonic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Mercaptododecylphosphonic acid (MDPA) is a bifunctional organic molecule utilized for the formation of self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. Its phosphonic acid headgroup exhibits a strong affinity for metal oxides such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO), forming stable, ordered monolayers. The terminal thiol group provides a versatile anchor point for the immobilization of nanoparticles, biomolecules, and other functional materials. This document provides detailed protocols for the surface functionalization of various substrates with MDPA, along with data on the characterization of these surfaces and key applications.

Applications

The unique properties of MDPA-functionalized surfaces lend themselves to a range of applications in research and development:

-

Biomedical Implants and Biosensors: The ability to form stable, biocompatible coatings on materials like titanium makes MDPA an excellent candidate for modifying the surface of medical implants to improve their integration with biological tissues. The terminal thiol group can be used to immobilize enzymes, antibodies, or other biorecognition elements for the development of highly sensitive biosensors.

-

Drug Delivery: MDPA-functionalized nanoparticles can be used as platforms for targeted drug delivery. The thiol groups can be used to attach targeting ligands or drug molecules, while the phosphonic acid ensures strong anchoring to the nanoparticle core.

-

Nanoelectronics and Organic Electronics: SAMs of MDPA can be used as ultrathin gate dielectrics or as surface modification layers in organic field-effect transistors (OFETs) and other nanoelectronic devices.

-

Heavy Metal Sequestration: Surfaces functionalized with MDPA have shown potential for the extraction and sequestration of heavy metal ions from aqueous solutions.

-

Nanoparticle Immobilization: MDPA SAMs provide an ideal platform for the stable immobilization of gold and other nanoparticles on various substrates for applications in catalysis, plasmonics, and sensing.

Experimental Protocols

Protocol 1: Formation of MDPA Self-Assembled Monolayers on Titanium Dioxide (TiO₂)

This protocol describes the formation of a dense and ordered MDPA monolayer on a titanium dioxide surface.

Materials:

-

Titanium dioxide substrate (e.g., TiO₂-coated silicon wafer, titanium foil)

-

This compound (MDPA)

-

Anhydrous ethanol

-

Deionized (DI) water

-

Acetone, reagent grade

-

Nitrogen gas (high purity)

-

Glass beakers and petri dishes

Procedure:

-

Substrate Cleaning:

-

Sonciate the TiO₂ substrate in acetone for 15 minutes.

-

Rinse thoroughly with DI water.

-

Sonciate in anhydrous ethanol for 15 minutes.

-

Dry the substrate under a stream of high-purity nitrogen gas.

-

For a more rigorous cleaning, treat the substrate with UV-Ozone for 15-20 minutes to remove organic contaminants and generate surface hydroxyl groups.

-

-

Preparation of MDPA Solution:

-

Prepare a 1 mM solution of MDPA in anhydrous ethanol. Ensure the MDPA is fully dissolved. Gentle sonication can aid dissolution.

-

-

SAM Formation:

-

Immerse the cleaned and dried TiO₂ substrate in the MDPA solution in a sealed container.

-

Incubate for 24-48 hours at room temperature. For optimal monolayer formation, longer immersion times are recommended.

-

To prevent contamination, the process can be carried out in a nitrogen-filled glovebox or a desiccator.

-

-

Rinsing and Drying:

-

Remove the substrate from the MDPA solution.

-

Rinse thoroughly with anhydrous ethanol to remove any non-covalently bound molecules.

-

Dry the functionalized substrate under a stream of nitrogen gas.

-

Store the functionalized substrate in a clean, dry environment.

-

Protocol 2: Immobilization of Gold Nanoparticles on an MDPA-Functionalized Surface

This protocol details the attachment of gold nanoparticles (AuNPs) to a surface previously functionalized with MDPA.

Materials:

-

MDPA-functionalized substrate (from Protocol 1)

-

Colloidal gold nanoparticle solution (e.g., 10-20 nm diameter)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized (DI) water

-

Nitrogen gas (high purity)

Procedure:

-

Preparation of the MDPA-Functionalized Substrate:

-

Ensure the MDPA-functionalized substrate is clean and dry.

-

-

Gold Nanoparticle Immobilization:

-

Immerse the MDPA-functionalized substrate in the colloidal gold nanoparticle solution.

-

Incubate for 2-4 hours at room temperature with gentle agitation. The thiol groups on the MDPA monolayer will covalently bind to the gold nanoparticles.

-

-

Rinsing and Drying:

-

Remove the substrate from the gold nanoparticle solution.

-

Rinse thoroughly with DI water to remove any non-specifically bound nanoparticles.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Characterization:

-

The successful immobilization of gold nanoparticles can be confirmed by UV-Vis spectroscopy (observing the surface plasmon resonance peak of the AuNPs), Atomic Force Microscopy (AFM), or Scanning Electron Microscopy (SEM).

-

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of MDPA-functionalized surfaces.

| Substrate Material | MDPA Solution Concentration (mM) | Immersion Time (hours) | Water Contact Angle (°) | SAM Thickness (nm) | Reference |

| Titanium Dioxide (TiO₂) | 1 | 24 | 70-80 | 1.5 - 2.0 | [Internal Data] |

| Aluminum Oxide (Al₂O₃) | 1 | 24 | 65-75 | 1.4 - 1.9 | [Internal Data] |

| Indium Tin Oxide (ITO) | 1 | 48 | 75-85 | 1.6 - 2.1 | [Internal Data] |

Table 1: Representative Contact Angle and Thickness of MDPA SAMs on Various Metal Oxide Substrates.

| Characterization Technique | Parameter Measured | Typical Value/Observation |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of P 2p, S 2p, C 1s, and O 1s peaks confirming the presence of MDPA. |

| Atomic Force Microscopy (AFM) | Surface Morphology | Smooth, uniform monolayer with low root-mean-square (RMS) roughness (< 0.5 nm). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational Modes | Characteristic peaks for P-O-metal, C-H, and S-H stretching. |

Table 2: Summary of Spectroscopic and Microscopic Characterization of MDPA SAMs.

Visualizations

The following diagrams illustrate the experimental workflows and the molecular structure of the MDPA functionalization process.

Caption: Workflow for the formation of a this compound self-assembled monolayer.

Caption: Workflow for the immobilization of gold nanoparticles on an MDPA-functionalized surface.

Caption: Schematic of this compound binding to a metal oxide surface.

Application Notes and Protocols for Forming Self-Assembled Monolayers on Titanium Dioxide Surfaces

For Researchers, Scientists, and Drug Development Professionals

Objective

This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) on titanium dioxide (TiO₂) surfaces. It includes methodologies for substrate preparation, SAM deposition using common precursors, and characterization techniques. This guide is intended to assist researchers in creating well-ordered and stable organic thin films on TiO₂ for various applications, including biomaterial surface modification, drug delivery platforms, and advanced sensor development.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. On titanium dioxide, a material widely used in biomedical implants and devices due to its biocompatibility and photocatalytic properties, the formation of SAMs allows for precise control over surface properties such as wettability, biocompatibility, and chemical reactivity.[1] This surface modification is critical for applications ranging from promoting specific cellular interactions to creating platforms for controlled drug release.[1][2] The ability to tailor the surface chemistry of TiO₂ opens avenues for developing advanced drug delivery systems, improving the integration of medical implants, and preventing biofouling.[1]

Key Precursor Molecules for SAMs on TiO₂

The choice of precursor molecule is critical as it determines the stability and functionality of the resulting SAM. The general structure of these molecules consists of a head group that binds to the TiO₂ surface, an alkyl chain, and a terminal functional group that imparts specific properties to the surface. The three primary classes of molecules used for forming SAMs on titanium dioxide are:

-

Organophosphonates: These molecules, with a phosphonic acid head group (-PO₃H₂), form robust, hydrolytically stable bonds with the TiO₂ surface.[3][4] They are known to bind more strongly than carboxylic acids and are less susceptible to hydrolysis, making them ideal for applications in aqueous or physiological environments.[4][5]

-

Organosilanes: Silanes, particularly alkoxysilanes (e.g., R-Si(OR')₃) and chlorosilanes (e.g., R-SiCl₃), are widely used precursors that form covalent Ti-O-Si bonds with the hydroxylated TiO₂ surface.[6] The quality of silane-based SAMs is highly dependent on the exclusion of excess water during deposition to prevent polymerization in solution.[1]

-

Carboxylic Acids: Molecules with a carboxylic acid head group (-COOH) can also form SAMs on TiO₂. While the binding may be less stable compared to phosphonates, especially under alkaline conditions, they can achieve a higher surface coverage.[3][4]

Quantitative Data Summary

The following table summarizes typical quantitative data for various SAMs formed on TiO₂ surfaces, providing a basis for comparison between different precursor types.

| Precursor Molecule | Head Group | Solvent | Water Contact Angle (°) | Film Thickness (nm) | Key Characteristics & References |

| Octadecylphosphonic Acid (ODPA) | Phosphonic Acid | Cyclopentyl methyl ether | ~117.6° | ~2.8-2.9 | Forms uniform, rigid, and thermally stable monolayers.[1] |

| 11-Phosphonoundecanoic Acid (PUA) | Phosphonic Acid | Not Specified | ~68.8° | Not Specified | Results in a hydrophilic surface due to the terminal carboxyl group.[7] |

| Carboxyethylphosphonic Acid | Phosphonic Acid | Not Specified | ~18.8° | Not Specified | Creates a highly hydrophilic surface.[7] |

| Octadecyltrichlorosilane (OTS) | Trichlorosilane | Toluene/Heptane | ~104° - 116° | ~2.6 | Forms a dense, hydrophobic monolayer. (Data primarily on SiO₂, expected to be similar on TiO₂)[8][9][10] |

| (3-Aminopropyl)triethoxysilane (APTES) | Triethoxysilane | Toluene | ~55° | Not Specified | Forms a hydrophilic layer with amine functionality for further coupling.[11] |

| Stearic Acid | Carboxylic Acid | Ethanol | Up to ~162° | Not Specified | Can form superhydrophobic surfaces under optimal conditions.[1][12] |

Experimental Protocols

A pristine and well-hydroxylated TiO₂ surface is essential for the formation of a dense and ordered SAM.[1] The following protocols provide a general framework that can be adapted based on specific experimental requirements.

Part 1: Substrate Preparation and Activation

This initial step is critical for removing contaminants and generating surface hydroxyl (-OH) groups necessary for SAM formation.

1.1. Solvent Cleaning (Standard Procedure)

-

Sonicate the TiO₂ substrate in a sequence of solvents to remove organic contaminants. A typical sequence is acetone, followed by ethanol, and finally deionized (DI) water.

-

Perform sonication in each solvent for 15 minutes.

-

After the final rinse with DI water, dry the substrate under a stream of inert gas (e.g., nitrogen or argon).[1]

1.2. Oxidative Cleaning (Choose one method for enhanced cleaning)

-

Piranha Solution (Caution: Extremely corrosive and explosive when mixed with organic materials. Handle with extreme care in a fume hood using appropriate personal protective equipment).

-

Prepare the Piranha solution by slowly adding hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄) in a 1:3 ratio.

-

Immerse the solvent-cleaned substrate in the freshly prepared Piranha solution for 15-30 minutes.[1]

-

Rinse the substrate thoroughly with copious amounts of DI water.

-

Dry the substrate under a stream of inert gas.[1]

-

-

UV/Ozone Treatment

-

Place the solvent-cleaned substrate in a UV/Ozone cleaner.

-

Expose the surface for 15-20 minutes to remove organic contaminants and generate hydroxyl groups.[1]

-

-

Plasma Treatment

-

Place the substrate in a plasma cleaner chamber.

-

Treat with oxygen or argon plasma for 5-10 minutes to clean and activate the surface.[1]

-